6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine
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Overview
Description
6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine is a compound that belongs to the class of imidazo[1,2-b]pyridazines. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine typically involves the condensation of appropriate pyridine and imidazo[1,2-b]pyridazine precursors. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,2-b]pyridazine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Oxidation: Formation of 6-(5-Hydroxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine.
Reduction: Formation of partially or fully reduced imidazo[1,2-b]pyridazine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases like cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6-(5-Hydroxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine
- 6-(5-Chloropyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine
- 6-(5-Methylpyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine
Uniqueness
6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific biological targets, potentially leading to improved therapeutic efficacy compared to its analogs .
Properties
Molecular Formula |
C12H11N5O |
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Molecular Weight |
241.25 g/mol |
IUPAC Name |
6-(5-methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine |
InChI |
InChI=1S/C12H11N5O/c1-18-9-4-8(5-14-6-9)10-2-3-12-15-11(13)7-17(12)16-10/h2-7H,13H2,1H3 |
InChI Key |
PBYZNMODPVGVSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2=NN3C=C(N=C3C=C2)N |
Origin of Product |
United States |
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